2-tert-Butyl-4H-1-benzopyran, also known as 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde, is a synthetic organic compound that belongs to the chromene family. This compound is characterized by its unique structure, which includes a tert-butyl group, a chromene core, and an aldehyde functional group. The presence of these functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry and other fields.
The compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. Its relevance in scientific research stems from its potential therapeutic properties and utility in the development of specialty chemicals.
2-tert-Butyl-4H-1-benzopyran is classified under the category of benzopyrans, which are known for their significant roles in pharmacology and organic synthesis. This classification highlights its importance in both biological and chemical contexts.
The synthesis of 2-tert-butyl-4H-1-benzopyran typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For instance, maintaining anhydrous conditions during the cyclization step can significantly enhance the formation of the desired chromene product.
The molecular formula for 2-tert-butyl-4H-1-benzopyran is , with a molecular weight of 230.26 g/mol. The structure features:
The InChI key for this compound is UZJPXBJSYNZFBV-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)(C)C1=CC(=O)C2=CC=CC(=C2O1)C=O. These identifiers are essential for database searches and computational modeling.
2-tert-butyl-4H-1-benzopyran can undergo various chemical reactions due to its functional groups:
Reaction conditions such as pH, temperature, and solvent can significantly influence the outcome and selectivity of these reactions.
The mechanism of action for 2-tert-butyl-4H-1-benzopyran involves its interaction with various biological targets:
2-tert-butyl-4H-1-benzopyran has several scientific uses:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4